2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Description
2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic small-molecule compound featuring a phthalazinone core substituted with a pyrrolidine-containing ethyl chain and a benzamide moiety. The phthalazinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .
Properties
IUPAC Name |
2-ethoxy-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-2-31-22-12-6-5-11-20(22)23(29)25-17-21-18-9-3-4-10-19(18)24(30)28(26-21)16-15-27-13-7-8-14-27/h3-6,9-12H,2,7-8,13-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZNDSQOJMIZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests it may possess various biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , and it features a unique arrangement that includes a pyrrolidine moiety and a dihydrophthalazinone structure. This configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. The presence of the dihydrophthalazinone moiety is particularly noted for its potential to interfere with cancer cell signaling pathways.
- Anti-inflammatory Effects : Compounds with structural similarities have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
- Antimicrobial Properties : There is evidence suggesting that this compound may exhibit antibacterial and antifungal activities, similar to other benzamide derivatives, which are known for their broad-spectrum antimicrobial effects.
Anticancer Studies
A series of in vitro studies evaluated the cytotoxic effects of compounds related to 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated that certain modifications to the benzamide structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that merits further investigation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15 |
| Compound B | SK-Hep-1 | 10 |
| 2-Ethoxy-N-benzamide | MDA-MB-231 | 20 |
Anti-inflammatory Mechanism
In studies focused on inflammation, the compound was assessed for its ability to inhibit the NF-kB pathway, which plays a critical role in inflammatory responses. The results showed a dose-dependent inhibition of NF-kB activation, indicating potential for use in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting that this compound could be explored further as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of phthalazinone derivatives for their anticancer properties. The study concluded that modifications at the benzamide position significantly impacted cytotoxicity.
- Case Study 2 : Research in Pharmaceutical Research demonstrated the anti-inflammatory properties of similar compounds through in vivo models, showcasing their potential in treating conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Phthalazinone vs. Quinoline: The target compound’s phthalazinone core () differs from the quinoline system in . Phthalazinones are often associated with poly(ADP-ribose) polymerase (PARP) inhibition, whereas quinolines are linked to antimicrobial and kinase-modulating activities .
- Substituent Variations :
- The ethoxy group in the target compound contrasts with the fluoro substituent in its fluorobenzamide analog (). Fluorine’s electronegativity may enhance binding affinity in some targets, while ethoxy could improve pharmacokinetics .
- The naphthalenecarboxamide analog () replaces benzamide with a bulkier aromatic system, likely altering steric interactions with biological targets.
Physicochemical Properties
While explicit data (e.g., solubility, logP) for the target compound are unavailable, comparisons can be drawn:
- Molecular Weight : The target compound (~445.5) is heavier than fluorobenzamide analogs (~425.5) but lighter than naphthalenecarboxamide derivatives (~456.5), affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
